molecular formula C9H7N5O3 B160125 Furacrylan CAS No. 10048-74-5

Furacrylan

Cat. No.: B160125
CAS No.: 10048-74-5
M. Wt: 233.18 g/mol
InChI Key: RXGYIXICJVGDPI-LYTCUFGASA-N
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Description

Furacrylan (CAS RN: 6865-33-4), also referred to as calcium ricinoleate or bisricinoleic acid calcium salt, is a calcium salt derived from ricinoleic acid, a monounsaturated fatty acid with a hydroxyl group at the 12th carbon position . It is commonly utilized in industrial and pharmaceutical applications due to its emulsifying and stabilizing properties. However, conflicting evidence identifies "this compound" as a distinct brominated aromatic compound (C₁₂H₁₃Br₂NO₃) with the SMILES notation OC1=C(C=C(Br)C=C1Br)C(=O)NCC2CCCO2, classified as a disinfectant . For this article, this compound is defined as the calcium ricinoleate compound unless otherwise specified.

Properties

CAS No.

10048-74-5

Molecular Formula

C9H7N5O3

Molecular Weight

233.18 g/mol

IUPAC Name

(E,E)-3-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine

InChI

InChI=1S/C9H7N5O3/c15-14(16)9-4-3-8(17-9)2-1-5-12-13-6-10-11-7-13/h1-7H/b2-1+,12-5+

InChI Key

RXGYIXICJVGDPI-LYTCUFGASA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN2C=NN=C2

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/N2C=NN=C2

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN2C=NN=C2

Synonyms

furacrylan

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Calcium Stearate (Calcium Octadecanoate)

  • Structural Similarity: Both are calcium salts of long-chain fatty acids (ricinoleic acid vs. stearic acid). Calcium stearate lacks the hydroxyl group present in ricinoleic acid.
  • Functional Differences :
    • Solubility : Furacrylan is sparingly soluble in water due to its hydroxyl group, whereas calcium stearate is hydrophobic .
    • Applications : this compound is used in dermatological formulations for its moisturizing effects, while calcium stearate serves as a lubricant in plastics and tablets .

Sodium Ricinoleate

  • Structural Similarity: Sodium ricinoleate shares the ricinoleate anion but replaces calcium with sodium.
  • Functional Differences: Ionic Strength: Sodium ricinoleate exhibits higher water solubility, making it preferable in liquid soaps and detergents. Stability: this compound’s calcium ion enhances stability in high-temperature industrial processes compared to sodium salts .

Table 1: Structural and Functional Comparison

Property This compound (Calcium Ricinoleate) Calcium Stearate Sodium Ricinoleate
Molecular Formula C₃₆H₆₆CaO₆ C₃₆H₇₀CaO₄ C₁₈H₃₃NaO₃
Functional Groups Hydroxyl, carboxylate Carboxylate Carboxylate
Solubility in Water Low Insoluble High
Primary Applications Emulsifiers, dermatology Plastics, pharmaceuticals Detergents, soaps

Comparison with Functionally Similar Compounds

Glyceryl Monoricinoleate

  • Functional Similarity : Both act as surfactants in cosmetics.
  • Key Difference: Glyceryl monoricinoleate is a non-ionic surfactant, while this compound’s ionic nature limits its compatibility with cationic formulations .

Zinc Ricinoleate

  • Functional Similarity : Used in antiperspirants for its odor-adsorbing properties.
  • Key Difference: Zinc ricinoleate exhibits superior adsorption capacity for volatile organic compounds compared to this compound, which is prioritized for emulsification .

Research Findings and Limitations

  • Antimicrobial Efficacy: The brominated aromatic compound labeled as "this compound" in some sources (C₁₂H₁₃Br₂NO₃) demonstrates broad-spectrum disinfectant properties, likely due to bromine’s electrophilic reactivity . However, calcium ricinoleate lacks significant antimicrobial activity.
  • Toxicological Data: Limited studies exist on this compound’s long-term safety. Structural analogs like calcium stearate are generally recognized as safe (GRAS), but this compound’s hydroxyl group may pose oxidation risks in formulations .

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